molecular formula C11H22O3 B8319371 3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

Cat. No. B8319371
M. Wt: 202.29 g/mol
InChI Key: XEUBDFWTYXHKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

5-[(3-ethyloxetan-3-yl)methoxy]pentan-1-ol

InChI

InChI=1S/C11H22O3/c1-2-11(9-14-10-11)8-13-7-5-3-4-6-12/h12H,2-10H2,1H3

InChI Key

XEUBDFWTYXHKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,5-Pentanediol (1,171 g (11.2 mol)), tetrabutylammonium bromide (24.1 g (75 mmol)) and 96% sodium hydroxide (90 g (2.2 mol)) were added to a glass flask having an inner volume of 2,000 ml equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser, and the mixture was warmed to 70° C. with stirring. Subsequently 3-ethyl-3-methanesulfonyloxymethyloxetane (324 g (1.5 mol)) having a purity of 90% (a value measured by 1H-NMR) was dropwise added while keeping the liquid temperature at 75-85° C. to perform the reaction at the same temperature for 3 hours. After the completion of the reaction, the reaction solution was washed with heptane (200 ml), and then water (583 ml) was added and a liquid separation was performed. Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer, and a liquid separation was performed. Subsequently toluene (500 ml) was added to a resultant aqueous layer to perform the extraction, an extract (a toluene layer) and an organic layer were mixed, and a resultant mixture was washed at water (300 ml). Subsequently a resultant aqueous layer and an aqueous layer separated earlier were mixed, and a resultant mixture was extracted with toluene (500 ml). After washing an extract (a toluene layer) with water (300 ml), the extract was mixed with the previously obtained organic layer, and a resultant mixture was concentrated under reduced pressure. A resultant concentrate (a bisoxetane ether compound generated in the amount of only 14% (an analysis value by a gas chromatography)) was distilled under reduced pressure (136-140° C., 533 Pa) to give, as a colorless liquid, 3-ethyl-3-(5-hydroxypentyl)oxymethyloxetane having a purity of 93% (an analysis value by a gas chromatography) (109 g) (an isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane: 33%).
Quantity
11.2 mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
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24.1 g
Type
catalyst
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Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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